Cas no 84341-13-9 (8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one)

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one structure
84341-13-9 structure
Product name:8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
CAS No:84341-13-9
MF:C7H4ClN3O
Molecular Weight:181.579159736633
MDL:MFCD09863961
CID:2951944
PubChem ID:135741643

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 8-氯-3H,4H-吡啶并[3,4-D]嘧啶-4-酮
    • 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
    • 8-Chloropyrido[3,4-d]pyrimidin-4-ol
    • 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
    • 8-Chloropyrido[3,4-d]pyrimidin-4(1H)-one
    • 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
    • BUERZTTWXDSSIY-UHFFFAOYSA-N
    • AK336812
    • 8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
    • Pyrido[3,4-d]pyrimidin-4(1H)-one, 8-chloro-
    • 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (ACI)
    • Pyrido[3,4-d]pyrimidin-4(1H)-one, 8-chloro- (9CI)
    • EN300-254130
    • MFCD29059302
    • SCHEMBL16128759
    • SCHEMBL22589656
    • AKOS027335407
    • CS-0136600
    • F30981
    • Z1198235070
    • AKOS005208046
    • CHEMBL3775730
    • 84341-13-9
    • DS-12504
    • DA-41237
    • MDL: MFCD09863961
    • インチ: 1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
    • InChIKey: BUERZTTWXDSSIY-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(N=CC=2)Cl)NC=N1

計算された属性

  • 精确分子量: 181.0042895g/mol
  • 同位素质量: 181.0042895g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 54.4

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Security Information

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB461692-1 g
8-Chloropyrido[3,4-d]pyrimidin-4-ol, 95%; .
84341-13-9 95%
1g
€739.00 2023-04-21
Enamine
EN300-254130-0.5g
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
0.5g
$484.0 2024-06-19
Enamine
EN300-254130-10.0g
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
10.0g
$3144.0 2024-06-19
Enamine
EN300-254130-0.1g
8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
0.1g
$215.0 2024-06-19
Alichem
A029196671-25g
8-Chloropyrido[3,4-d]pyrimidin-4-ol
84341-13-9 95%
25g
$6271.20 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WH752-1g
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
1g
4216.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WH752-200mg
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
200mg
1376.0CNY 2021-07-14
abcr
AB461692-250 mg
8-Chloropyrido[3,4-d]pyrimidin-4-ol, 95%; .
84341-13-9 95%
250mg
€402.20 2023-04-21
eNovation Chemicals LLC
Y1014203-250mg
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
250mg
$275 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXH183-5G
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
84341-13-9 95%
5g
¥ 12,137.00 2023-04-13

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
A synthesis of fused pyrimidines
Madhav, R., Organic Preparations and Procedures International, 1982, 14(6), 403-6

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Thionyl chloride
2.1 -
Reference
Design, synthesis and characterization of covalent KDM5 inhibitors
Vazquez-Rodriguez, Saleta; et al, ChemRxiv, 2018, 1, 1-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Thionyl chloride
2.1 -
Reference
Design, Synthesis and Characterization of Covalent KDM5 Inhibitors
Vazquez-Rodriguez, Saleta; et al, Angewandte Chemie, 2019, 58(2), 515-519

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Triethyl orthoformate ;  18 h, 160 °C; 160 °C → rt
Reference
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors
Bavetsias, Vassilios; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1388-1409

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1.5 h, rt
2.1 Solvents: Triethyl orthoformate ;  18 h, 160 °C; 160 °C → rt
Reference
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors
Bavetsias, Vassilios; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1388-1409

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Raw materials

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one Preparation Products

8-chloro-3H-pyrido[3,4-d]pyrimidin-4-oneに関する追加情報

8-Chloro-3H-Pyrido[3,4-d]Pyrimidin-4-One: A Comprehensive Overview

The compound CAS No 84341-13-9, also known as 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, is a structurally unique heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridopyrimidinones, which are known for their diverse biological activities and applications in drug discovery. The molecular structure of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one consists of a pyridine ring fused with a pyrimidine ring, featuring a chlorine substituent at the 8-position and a ketone group at the 4-position. These structural features contribute to its intriguing chemical properties and biological functions.

Recent studies have highlighted the importance of heterocyclic compounds like 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one in medicinal chemistry. Researchers have explored its potential as a lead compound for the development of new therapeutic agents. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential application in treating chronic inflammatory diseases. Additionally, studies on its interaction with various biological targets, such as protein kinases and enzymes, have provided valuable insights into its mechanism of action.

The synthesis of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, improving yield and purity. These improvements are crucial for scaling up production to meet the demands of preclinical and clinical studies.

In terms of pharmacokinetics, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one has been shown to exhibit moderate solubility and permeability, which are essential for its bioavailability. Preclinical studies in animal models have demonstrated that it has a favorable safety profile with minimal toxicity at therapeutic doses. These findings further support its potential as a drug candidate for various therapeutic areas.

The application of computational chemistry tools has significantly enhanced our understanding of the molecular interactions of 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one. Molecular docking studies have revealed that it can bind effectively to key residues in target proteins, providing a rational basis for its biological activity. Furthermore, quantum chemical calculations have shed light on its electronic structure and reactivity, paving the way for further optimization of its properties.

In conclusion, CAS No 84341-13-9, or 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, represents a valuable addition to the arsenal of heterocyclic compounds with potential therapeutic applications. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a promising candidate for future drug development efforts. Continued research into its properties and mechanisms will undoubtedly unlock new opportunities for harnessing its full potential in medicine and beyond.

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